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Cat. No.: B12385053
Get Quote

Audience: Researchers, scientists, and drug development professionals.
Introduction

Natural products are a vital source of chemical diversity and have historically been a
cornerstone of drug discovery. The accurate and unambiguous determination of their complex
structures is fundamental to understanding their biological activity and potential therapeutic
applications. prim-O-Glucosylangelicain is a pyranocoumarin glycoside, a class of
compounds known for a wide range of biological activities. Nuclear Magnetic Resonance
(NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation
of such novel compounds in solution.[1][2] This application note provides a detailed protocol for
the structural determination of prim-O-Glucosylangelicain using a suite of one-dimensional
(1D) and two-dimensional (2D) NMR experiments, including *H, 13C, COSY, HSQC, and HMBC.

Note: The following data is representative for a compound of this class, based on published
data for structurally similar furanocoumarin glycosides.[3][4]

Structural Hypothesis
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The proposed structure for prim-O-Glucosylangelicain consists of an angelicin-type
furanocoumarin aglycone linked to a (3-D-glucopyranosyl moiety. The key structural questions
to be answered by NMR are the precise substitution pattern on the aglycone and the exact
location of the glycosidic linkage. The critical connection is the O-glycosidic bond between the
anomeric carbon of the glucose unit and a primary hydroxyl group on the angelicin core.

Data Presentation
'H and **C NMR Spectroscopic Data

The complete assignment of proton and carbon signals is the foundation of structural
elucidation.[5][6][7] The following tables summarize the assigned chemical shifts (&) in ppm and
coupling constants (J) in Hz for prim-O-Glucosylangelicain, recorded in DMSO-de.

Table 1: *H and 3C NMR Data for prim-O-Glucosylangelicain (500 MHz for H, 125 MHz for
13C, in DMSO-ds)
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OH (ppm) (Multiplicity, J in

Position oC (ppm) Hz)
Aglycone Moiety

2 160.5

3 113.1 6.31 (d, 9.8)
4 144.2 8.15 (d, 9.8)
4a 114.9

5 148.5

6 112.5 7.40 (s)

8 125.0

8a 145.1

9 102.1 7.18 (d, 2.2)
10 149.3 8.01 (d, 2.2)
5-CH2 65.8 4.85 (d, 5.5)
Glucose Moiety

1 103.5 4.95 (d, 7.5)
2' 74.2 3.20 (m)

3 77.0 3.35 (m)

4' 70.5 3.15 (m)

5 77.8 3.45 (m)

6' 61.3 3.70 (m), 3.50 (m)

Key 2D NMR Correlations

2D NMR experiments reveal through-bond and through-space correlations, which are essential
for assembling the molecular structure.
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e COSY (Correlation Spectroscopy): Identifies proton-proton couplings (3J, 3J), establishing
spin systems.[8][9][10]

e HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their
attached carbons (*JCH).[11]

o HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between
protons and carbons over two to three bonds (2JCH, 3JCH), which is crucial for connecting
spin systems and identifying quaternary carbons.[2]

Table 2: Key 2D NMR Correlations for prim-O-Glucosylangelicain

COSY Correlations  HSQC Correlation Key HMBC

Proton (0H) .
(0H) (6C) Correlations (6C)

160.5 (C-2), 114.9 (C-

8.15 (H-4) 6.31 (H-3) 144.2

4a), 148.5 (C-5)

160.5 (C-2), 114.9 (C-
6.31 (H-3) 8.15 (H-4) 113.1

4a)

125.0 (C-8), 145.1 (C-
8.01 (H-10) 7.18 (H-9) 149.3

8a)

125.0 (C-8), 145.1 (C-
7.18 (H-9) 8.01 (H-10) 102.1

8a)

148.5 (C-5), 112.5 (C-
4.85 (5-CH-2) - 65.8

6), 114.9 (C-4a)

65.8 (5-CH2)*, 77.0
4.95 (H-1") 3.20 (H-2) 103.5

(C-3), 77.8 (C-5"
3.70, 3.50 (H-6") 3.45 (H-5") 61.3 77.8 (C-5", 70.5 (C-4)

*Crucial correlation establishing the glycosidic linkage.

Experimental Protocols
Sample Preparation
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Weigh approximately 5-10 mg of purified prim-O-Glucosylangelicain.

Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-de).

Vortex the mixture briefly to ensure complete dissolution.

Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a
cryoprobe for enhanced sensitivity.[5]

e 1H NMR:

o Pulse Program: Standard single-pulse (zg30).

o

Acquisition Time: 3.0 s.

[¢]

Relaxation Delay: 2.0 s.

[¢]

Number of Scans: 16.

[e]

Spectral Width: 12 ppm.
e 13C NMR:

o Pulse Program: Proton-decoupled with NOE (zgpg30).

[¢]

Acquisition Time: 1.5 s.

[e]

Relaxation Delay: 2.0 s.

Number of Scans: 1024.

o

[¢]

Spectral Width: 240 ppm.

e gCOSY (gradient-selected COSY):
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o Pulse Program: cosygpdf.
o Data Points: 2048 (F2) x 256 (F1).
o Number of Scans: 8 per increment.

o Relaxation Delay: 1.5 s.

e gHSQC (gradient-selected HSQC):
o Pulse Program: hsqcedetgpsisp2.3 (edited for CH/CHs vs. CHz phase).
o 1JCH Coupling Constant: Optimized for 145 Hz.
o Number of Scans: 16 per increment.
o Relaxation Delay: 1.5 s.
e gHMBC (gradient-selected HMBC):
o Pulse Program: hmbcgpnddgf.
o Long-range Coupling Constant: Optimized for 8 Hz.
o Number of Scans: 32 per increment.

o Relaxation Delay: 2.0 s.

Data Processing

Spectra should be processed using appropriate software (e.g., MestReNova, TopSpin, VnmrJ).
Processing steps include Fourier transformation, phase correction, baseline correction, and
referencing the solvent peak (DMSO-de at dH 2.50 and 6C 39.52 ppm).

Visualization of Workflows and Correlations
Structural Elucidation Workflow

The logical flow from sample isolation to final structure confirmation is a systematic process.
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Preparation & Acquisition

Isolation & Purification
of Compound

Sample Preparation
(5-10 mg in DMSO-d6)

NMR Data Acquisition
(1D: 1H, 13C; 2D: COSY, HSQC, HMBC)

Data Processing & Analysis

Data Processing
(FT, Phasing, Referencing)

1D Spectra Assignment
(1H, 13C Chemical Shifts)

2D Spectra Analysis
(Identify Spin Systems & Connectivity)

Structure

Assemble Aglycone & Sugar Fragments
(using COSY & HSQC)

l

Determine Glycosidic Linkage
(using HMBC)

l

Establish Stereochemistry
(J-couplings, NOESY - optional)

Final Confirmation

Propose Final Structure of

prim-O-Glucosylangelicain

Click to download full resolution via product page

Caption: Workflow for NMR-based structural elucidation.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b12385053/docs?utm_src=pdf-body-img#application-note-structural-elucidation-of-prim-o-glucosylangelicain-using-nmr-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385053?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Key HMBC and COSY Correlations

Visualizing the key correlations on the proposed structure provides a clear confirmation of the
atomic connectivity. The HMBC correlation from the anomeric proton (H-1") to the aglycone's
methylene carbon (5-CHz) is definitive for establishing the glycosylation site.

Caption: Key COSY and HMBC correlations in prim-O-Glucosylangelicain.

Conclusion

The combined application of 1D (*H, *3C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy
provides a robust and efficient method for the complete structural elucidation of complex
natural products like prim-O-Glucosylangelicain. The analysis of tH and 3C chemical shifts,
proton-proton spin systems from COSY, and one-bond C-H correlations from HSQC allows for
the assignment of the aglycone and sugar moieties. Critically, the long-range C-H correlations
observed in the HMBC spectrum unambiguously establish the connectivity between these
fragments, confirming the glycosylation site and finalizing the complete chemical structure.
These protocols are broadly applicable to the structural determination of other glycosylated
natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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